Nickel titanium oxide (NiTiO3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

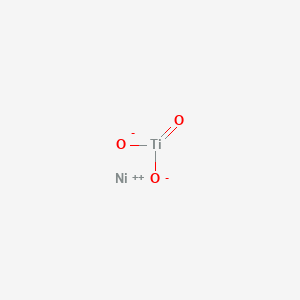

Nickel titanate, also known as nickel titanium oxide, is an inorganic compound with the chemical formula NiTiO₃. It is a coordination compound between nickel (II), titanium (IV), and oxide ions. This compound appears as a yellow powder and is known for its unique properties, including high UV-vis-NIR reflectance and semiconductivity .

Preparation Methods

Nickel titanate can be synthesized through various methods:

Solid-State Reaction: This method involves heating nickel oxide (NiO) and titanium dioxide (TiO₂) at high temperatures (around 1350°C) for several hours.

Polymeric Precursor Method: This involves the spontaneous combustion of titanium isopropoxide (Ti(OCH(CH₃)₂)₄) with nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and glycine (C₃H₇NO₂) in a molar ratio of 1:1:20 in isopropyl alcohol solution.

Sol-Gel Method: This method combines the sol-gel process with solvothermal treatment to produce nickel titanate nanospheres.

Chemical Reactions Analysis

Nickel titanate undergoes various chemical reactions, including:

Oxidation: Nickel titanate can act as a catalyst for the oxidation of organic compounds, such as toluene.

Reduction: It can be reduced under specific conditions to form different nickel and titanium compounds.

Substitution: Nickel titanate can undergo substitution reactions where nickel or titanium ions are replaced by other metal ions, altering its properties.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickel titanate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.

Biology: Nickel titanate’s semiconducting properties make it useful in biosensors and other biological applications.

Medicine: Its photocatalytic properties are being explored for potential use in medical treatments, such as photodynamic therapy.

Industry: Nickel titanate is used in the production of pigments, ceramics, and electronic materials.

Mechanism of Action

The mechanism by which nickel titanate exerts its effects is primarily through its semiconducting and photocatalytic properties. When exposed to light, nickel titanate can generate electron-hole pairs, which can then participate in various chemical reactions. This property is particularly useful in photocatalysis, where nickel titanate can degrade pollutants or produce hydrogen through water splitting .

Comparison with Similar Compounds

Nickel titanate is unique compared to other similar compounds due to its specific combination of nickel and titanium ions, which gives it distinct properties. Similar compounds include:

Titanium dioxide (TiO₂): Known for its photocatalytic properties, but with a higher band gap compared to nickel titanate.

Nickel oxide (NiO): Used in various catalytic applications but lacks the combined properties of nickel and titanium found in nickel titanate.

Nickel iron titanate (NiFeTiO₃): A perovskite composite with enhanced photocatalytic activity under visible light.

Nickel titanate’s unique combination of properties makes it a valuable material for a wide range of applications in science and industry.

Properties

CAS No. |

12035-39-1 |

|---|---|

Molecular Formula |

NiO3Ti |

Molecular Weight |

154.559 g/mol |

IUPAC Name |

dioxido(oxo)titanium;nickel(2+) |

InChI |

InChI=1S/Ni.3O.Ti/q+2;;2*-1; |

InChI Key |

DGXKDBWJDQHNCI-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Ti](=O)[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)